molecular formula C17H16N4O3 B2470232 2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide CAS No. 1010867-55-6

2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Cat. No. B2470232
CAS RN: 1010867-55-6
M. Wt: 324.34
InChI Key: YEHPOBTVDHYBNU-UHFFFAOYSA-N
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Description

Pyrazole compounds, which include the 1H-pyrazol-3-yl group found in the compound you’re asking about, are known for their extensive biological activities . They are often used as scaffolds in the synthesis of bioactive chemicals .


Synthesis Analysis

Pyrazole compounds can be synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The final derivatives are usually evaluated for their in vitro anti-microbial activity after thorough purification .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is typically confirmed using spectral data analyses, including IR, 1 H-NMR, 13 C-NMR spectra, and HRMS .


Chemical Reactions Analysis

Pyrazole compounds are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They are prone to possess an extensive range of biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques, including proton NMR spectrum and HRESI-MS .

Mechanism of Action

While the specific mechanism of action for your compound isn’t available, similar compounds have been found to have binding affinities with certain enzymes, suggesting they could be potential inhibitors .

Future Directions

The future research directions for pyrazole compounds are promising. They have potential in the discovery of potent drug candidates .

properties

IUPAC Name

2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c18-20-16(23)10-24-12-6-7-13(15(22)8-12)17-14(9-19-21-17)11-4-2-1-3-5-11/h1-9,22H,10,18H2,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHPOBTVDHYBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide

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